3-(phenylsulfanyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide
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Overview
Description
3-(phenylsulfanyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide is a complex organic compound that features a thiazole ring, a pyrano ring, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide typically involves a multi-step process. One common method includes the reaction of a thioamide with an acryloyl chloride to form an intermediate, which is then reacted with propanoic acid to produce the final compound. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfanyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole or pyrano rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
3-(phenylsulfanyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-(phenylsulfanyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to changes in cellular processes. The thiazole ring’s ability to undergo electrophilic and nucleophilic substitution allows it to interact with various biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)propanamide
- 3-oxo-3-phenyl-N-(1,3-thiazol-2-yl)propanamide
- 3-(phenylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Uniqueness
3-(phenylsulfanyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide is unique due to the presence of both the pyrano and thiazole rings, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and interactions compared to similar compounds that may only contain one of these rings .
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c18-14(7-9-20-11-4-2-1-3-5-11)17-15-16-12-6-8-19-10-13(12)21-15/h1-5H,6-10H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUXNAYISININQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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